molecular formula C16H12N2O2 B387617 4-(2-Quinoxalinyl)phenyl acetate CAS No. 312272-69-8

4-(2-Quinoxalinyl)phenyl acetate

Cat. No.: B387617
CAS No.: 312272-69-8
M. Wt: 264.28g/mol
InChI Key: KKDLMHZUDHECJY-UHFFFAOYSA-N
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Description

4-(2-Quinoxalinyl)phenyl acetate (CAS No. 312272-69-8) is an organic compound with the molecular formula C₁₆H₁₂N₂O₂ and a molecular weight of 264.279 g/mol. Its structure comprises a quinoxaline ring (a bicyclic system with two nitrogen atoms) linked to a phenyl group via an acetate ester moiety . This configuration imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and material science.

The compound is synthesized through reactions involving quinoxaline-2,3-dithiol and Woollins’ reagent (a diselenadiphosphetane diselenide), as reported in crystallographic studies .

Properties

CAS No.

312272-69-8

Molecular Formula

C16H12N2O2

Molecular Weight

264.28g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) acetate

InChI

InChI=1S/C16H12N2O2/c1-11(19)20-13-8-6-12(7-9-13)16-10-17-14-4-2-3-5-15(14)18-16/h2-10H,1H3

InChI Key

KKDLMHZUDHECJY-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-(2-quinoxalinyl)phenyl acetate, enabling a comparative analysis of their properties and applications:

[4-(Chlorosulfonyl)phenyl]methyl Acetate

  • Molecular Formula : C₉H₉ClO₄S
  • Molecular Weight : 248.68 g/mol
  • Key Features : Contains a chlorosulfonyl group (–SO₂Cl) and methyl acetate. The chlorosulfonyl group is highly electron-withdrawing, enhancing reactivity in nucleophilic substitution reactions.
  • Its lower molecular weight may improve solubility in polar solvents .

2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid

  • Molecular Formula: C₁₈H₁₅NO₃
  • Molecular Weight : 293.32 g/mol
  • Key Features: Combines a quinoline ring (one nitrogen atom) with an ethoxyphenyl group and a carboxylic acid.
  • Applications: Potential use in medicinal chemistry due to quinoline’s antimicrobial and antimalarial properties. The carboxylic acid group enables salt formation for improved bioavailability .
  • Comparison: The quinoline moiety is less polar than quinoxaline, reducing water solubility. The carboxylic acid group introduces acidity (pKa ~4-5), contrasting with the lipophilic acetate ester in this compound .

p-Cumylphenyl Acetate

  • Molecular Formula : C₁₇H₁₈O₂
  • Molecular Weight : 254.33 g/mol
  • Key Features : Features a bulky cumyl group (1-methyl-1-phenylethyl) attached to phenyl acetate.
  • Applications : Used in polymer stabilizers and fragrance formulations due to steric hindrance slowing degradation .
  • Comparison: The cumyl group creates significant steric hindrance, reducing reactivity compared to the planar quinoxaline ring in this compound. This bulkiness may limit its utility in reactions requiring precise molecular alignment .

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Primary Applications
This compound 264.28 Quinoxaline, acetate ester Moderate (aromatic coupling) Pharmaceuticals, agrochemicals
[4-(Chlorosulfonyl)phenyl]methyl acetate 248.68 Chlorosulfonyl, methyl acetate High (electrophilic substitution) Polymers, drug intermediates
2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid 293.32 Quinoline, carboxylic acid Moderate (acid-base reactions) Antimicrobial agents
p-Cumylphenyl acetate 254.33 Cumyl, acetate ester Low (steric hindrance) Stabilizers, fragrances

Research Findings and Implications

  • Reactivity: Quinoxaline derivatives like this compound exhibit enhanced π-π interactions compared to quinoline or cumyl analogues, favoring applications in photophysical materials or DNA intercalation .
  • Solubility : The acetate ester group in all compared compounds improves lipid solubility, but the presence of polar groups (e.g., –SO₂Cl, –COOH) in analogues increases water dispersibility .
  • Synthetic Utility: While this compound is synthesized via selenophosphorane chemistry , its analogues employ sulfonation or Friedel-Crafts alkylation, reflecting divergent synthetic pathways .

Preparation Methods

Palladium-Catalyzed Direct Acetoxylation

The most efficient route to 4-(2-Quinoxalinyl)phenyl acetate involves palladium-mediated C–H activation followed by acetoxylation. A representative protocol starts with 2,3-diphenylquinoxaline as the precursor, which undergoes oxidative coupling with phenyliodine diacetate (PIDA) in the presence of palladium acetate (Pd(OAc)2_2) . The reaction proceeds in a 1:1 mixture of acetic acid and acetic anhydride at 120°C for 4 hours, achieving a 90% yield (Scheme 1).

Mechanistic Insights :
Pd(OAc)2_2 facilitates the cleavage of the C–H bond at the phenyl ring’s para position, generating a palladacycle intermediate. PIDA acts as both an oxidant and acetate source, enabling the introduction of the acetoxy group. The syn-conformation of the product, confirmed by X-ray crystallography, arises from steric hindrance between the quinoxaline and acetoxy-substituted benzene rings (dihedral angles: 53.46° and 54.78°) .

Optimization Parameters :

  • Catalyst Loading : 0.15 mmol Pd(OAc)2_2 per 1 mmol substrate.

  • Solvent System : Acetic acid/acetic anhydride (3:3 mL ratio).

  • Reaction Time : 4 hours at reflux.

This method’s superiority lies in its single-step transformation and high regioselectivity, though the reliance on palladium catalysts increases costs.

Acid-Catalyzed Cyclization and Esterification

An alternative approach involves constructing the quinoxaline core prior to esterification. Naphthalene-2,3-diamine reacts with 4-chlorophenacyl bromide in methanol under sodium acetate catalysis to form 2-(4-chlorophenyl)benzo[g]quinoxaline . Subsequent acetylation with acetic anhydride introduces the acetoxy group, albeit with moderate yields (65–75%).

Key Steps :

  • Cyclization :

    • Substrate: Naphthalene-2,3-diamine (1.0 mmol).

    • Reagent: 4-Chlorophenacyl bromide (1.2 equiv).

    • Conditions: Methanol, NaOAc (fused), reflux, 2 hours.

    • Product: 2-(4-Chlorophenyl)-3,4-dihydro-benzo[g]quinoxaline .

  • Acetylation :

    • Reagent: Acetic anhydride (2.0 equiv).

    • Catalyst: Acetonitrile (10 mol%).

    • Conditions: Reflux, 12 hours.

    • Yield: 70% after recrystallization .

Limitations : Multi-step synthesis and lower yields compared to palladium-catalyzed methods.

Alkylation and Sulfur-Mediated Functionalization

Sulfur-containing intermediates offer a divergent pathway. For instance, 3-phenylquinoxaline-2(1H)-thione, prepared from 2-chloro-3-phenylquinoxaline and N-cyclohexyldithiocarbamate, undergoes alkylation with ethyl chloroacetate in ethanol (Scheme 2) . Triethylamine (2.0 equiv) facilitates deprotonation, enabling nucleophilic attack at the sulfur atom.

Procedure :

  • Substrate: 3-Phenylquinoxaline-2(1H)-thione (1.0 mmol).

  • Alkylating Agent: Ethyl chloroacetate (1.2 equiv).

  • Base: Triethylamine (2.0 equiv).

  • Solvent: Ethanol, reflux, 12 hours.

  • Yield: 82% after column chromatography .

This method’s versatility allows for modular functionalization but requires pre-synthesized thione intermediates.

Green Chemistry Approaches Using Heterogeneous Catalysts

Recent advances emphasize solvent-free or eco-friendly conditions. TiO2_2-Pr-SO3_3H, a solid acid catalyst, accelerates the condensation of 1,2-phenylenediamine with benzaldehyde derivatives in ethanol, achieving 95% yield within 10 minutes . Subsequent esterification with acetyl chloride under mild conditions furnishes the target compound.

Advantages :

  • Catalyst Reusability : TiO2_2-Pr-SO3_3H retains activity for 5 cycles.

  • Reaction Speed : 10-minute cyclization vs. hours in conventional methods.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYieldAdvantagesLimitations
Palladium-CatalyzedPd(OAc)2_2, PIDA, AcOH/Ac2_2O, 120°C90%High regioselectivity, single-stepHigh catalyst cost
Acid-CatalyzedNaOAc, MeOH/Ac2_2O, reflux70%Low-cost reagentsMulti-step, moderate yields
AlkylationEt3_3N, EtOH, reflux82%Modular functionalizationRequires thione intermediates
Green ChemistryTiO2_2-Pr-SO3_3H, EtOH, rt95%Fast, eco-friendlyLimited substrate scope

Mechanistic and Kinetic Considerations

Palladium-Catalyzed Pathway :
Kinetic studies reveal a first-order dependence on Pd(OAc)2_2 concentration, with rate-limiting C–H activation. In situ EXAFS analysis confirms PdII^{II}/PdIV^{IV} redox cycling, critical for acetate transfer .

Acid-Mediated Esterification :
Protonation of the hydroxyl group enhances electrophilicity, facilitating nucleophilic acyl substitution. IR spectroscopy (C=O stretch at 1745 cm1^{-1}) corroborates ester formation .

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-Quinoxalinyl)phenyl acetate?

The synthesis typically involves a cyclocondensation reaction between ortho-phenylenediamine and a dicarbonyl precursor. For example, reacting 4-acetoxyphenylglyoxal with o-phenylenediamine in polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) under reflux conditions. Triethylamine is often used as a base to facilitate the reaction. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key methods include:

  • 1H/13C NMR : To confirm the quinoxaline core and ester substituents.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the acetate at ~1740 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray Diffraction (XRD) : Resolves crystal structure and dihedral angles between aromatic rings, as demonstrated in analogous fluorophenyl quinoxaline derivatives .

Q. What in vitro assays are commonly used to screen biological activity?

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against bacterial (e.g., E. coli) and fungal strains.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Enzyme Inhibition : Spectrophotometric evaluation of interactions with targets like kinases or acetylcholinesterase .

Advanced Research Questions

Q. How can regioselectivity in the cyclocondensation step be optimized?

Regioselectivity is influenced by:

  • Solvent Polarity : Higher polarity (e.g., DMSO) favors quinoxaline ring closure.
  • Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) or metal catalysts (e.g., ZnCl₂) improve yields.
  • Computational Modeling : Density functional theory (DFT) predicts favorable reaction pathways and transition states .

Q. How do researchers resolve discrepancies between theoretical and experimental spectral data?

  • NMR Assignments : Use 2D techniques (COSY, HSQC) to verify proton-carbon correlations.
  • DFT Simulations : Compare calculated chemical shifts (using Gaussian or ORCA) with experimental data, accounting for solvent effects via polarizable continuum models (PCM) .

Q. What mechanistic insights explain the compound’s anticancer activity?

  • Kinase Profiling : High-throughput screening against kinase libraries (e.g., EGFR or VEGFR).
  • Apoptosis Assays : Measure caspase-3/7 activation via fluorometric substrates.
  • Molecular Docking : Predict binding modes to targets like topoisomerase II, validated by site-directed mutagenesis .

Methodological Considerations

Q. How to design experiments for analyzing stability under physiological conditions?

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Metabolic Stability : Employ liver microsomes (e.g., human CYP450 isoforms) to study metabolic pathways .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Real-time monitoring with inline FTIR or Raman spectroscopy.
  • Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., temperature, solvent ratio) and identify critical parameters .

Data Analysis and Interpretation

Q. How to address conflicting bioactivity data across studies?

  • Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., cell line heterogeneity).
  • Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., Hill slope analysis).
  • Orthogonal Assays : Validate results with alternative methods (e.g., flow cytometry vs. MTT) .

Q. What computational tools predict the compound’s ADMET properties?

  • QSAR Models : Utilize platforms like SwissADME or ADMETLab to estimate absorption, solubility, and toxicity.
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess bioavailability .

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